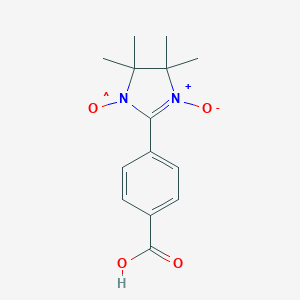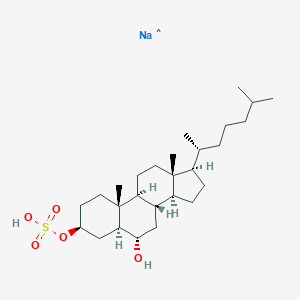![molecular formula C10H11BrO2 B233587 [(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate CAS No. 149172-65-6](/img/structure/B233587.png)
[(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate is an organic compound with the molecular formula C12H9F3O3 and a molecular weight of 258.19 g/mol This compound is characterized by the presence of a benzoyl group, a trifluoromethyl group, and an acetoxy group attached to an ethene backbone
Preparation Methods
The synthesis of [(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate typically involves the reaction of benzoyl chloride with trifluoromethylacetylene in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
[(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
[(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate can be compared with other similar compounds, such as:
1-Benzoyl-2-trifluoromethyl-2-hydroxyethene: This compound has a hydroxyl group instead of an acetoxy group, which may result in different chemical reactivity and biological activity.
1-Benzoyl-2-trifluoromethyl-2-methoxyethene: The presence of a methoxy group instead of an acetoxy group can also influence the compound’s properties and applications.
1-Benzoyl-2-trifluoromethyl-2-chloroethene: The substitution of a chlorine atom for the acetoxy group can lead to different chemical and biological behaviors.
Properties
CAS No. |
149172-65-6 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
258.19 g/mol |
IUPAC Name |
[(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate |
InChI |
InChI=1S/C12H9F3O3/c1-8(16)18-11(12(13,14)15)7-10(17)9-5-3-2-4-6-9/h2-7H,1H3/b11-7+ |
InChI Key |
UWQNJJGNFAFFGH-XFFZJAGNSA-N |
SMILES |
CC(=O)OC(=CC(=O)C1=CC=CC=C1)C(F)(F)F |
Isomeric SMILES |
CC(=O)O/C(=C\C(=O)C1=CC=CC=C1)/C(F)(F)F |
Canonical SMILES |
CC(=O)OC(=CC(=O)C1=CC=CC=C1)C(F)(F)F |
Synonyms |
1-benzoyl-2-trifluoromethyl-2-acetoxyethene BTAE-1,2,2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B233536.png)

![(1S,2R,6R,7R,8S,9R,12S,13S)-12-Ethoxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,13-diol](/img/structure/B233558.png)
![[(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydro](/img/structure/B233572.png)


![6-[[11-Carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233581.png)

![bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate](/img/structure/B233611.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233639.png)



